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molecular formula C8H8BrFO B1288032 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene CAS No. 314298-15-2

1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

Cat. No. B1288032
M. Wt: 219.05 g/mol
InChI Key: JHHKWHVDJFQNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07189749B2

Procedure details

A suspension of 4-fluoro-2-methoxy-5-methyl-phenylamine (25.75 g, 0.17 mol) in 180 mL of HBr (48%, 0.9 M) in an ice bath was treated dropwise with an aq solution of sodium nitrite (12.6 g, 0.18 mol, 3.6 M). A brown gas was evolved and the temperature of the reaction was monitored so that the internal temperature did not raise above 10° C. In the meantime, a suspension of CuBr (13.1 g, 0.09 mol) in 6.5 mL of HBr (48%, 13.9 M) was heated to 110° C. Next, the solution at 0° C. was slowly poured (over a period of 20 minutes) into the stirring CuBr suspension. The combined reaction mixture was heated for 2.5 h at 110° C. After cooling to room temperature, the solution was diluted with ethyl acetate and treated with aq sulfuric acid (50% v/v). The organic layer was separated and was washed successively with water, sulfuric acid, water, 1.25 M NaOH, water, and saturated aq NaCl. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting brown oil was purified via silica gel flash chromatography (5% ethyl acetate in heptane) to afford 1-bromo-4-fluoro-2-methoxy-5-methyl-benzene (17.1 g, 47%) as a clear liquid: Rf 0.70 (30% ethyl acetate in heptane); 1H NMR (CDCl3, 300 MHz) δ 7.34 (d, J=8.4 Hz, 1 H), 6.61 (d, J=10.8 Hz, 1 H), 3.85 (s, 3 H), 2.18 (d, J=1.8 Hz, 3 H); Anal. calcd for C8H8BrFO: C, 43.86; H, 3.68; Br, 36.48. Found C, 44.01; H, 3.68; Br, 36.57.
Quantity
25.75 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
13.1 g
Type
reactant
Reaction Step Three
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5](N)=[C:4]([O:10][CH3:11])[CH:3]=1.N([O-])=O.[Na+].S(=O)(=O)(O)O.[BrH:21]>C(OCC)(=O)C>[Br:21][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([F:1])=[CH:3][C:4]=1[O:10][CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
25.75 g
Type
reactant
Smiles
FC1=CC(=C(C=C1C)N)OC
Name
Quantity
180 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
CuBr
Quantity
13.1 g
Type
reactant
Smiles
Name
Quantity
6.5 mL
Type
reactant
Smiles
Br
Step Four
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
did not raise above 10° C
CUSTOM
Type
CUSTOM
Details
The combined reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated for 2.5 h at 110° C
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
was washed successively with water, sulfuric acid, water, 1.25 M NaOH, water, and saturated aq NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting brown oil was purified via silica gel flash chromatography (5% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)C)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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